molecular formula C7H4BrIO B2675353 2-Bromo-3-iodobenzaldehyde CAS No. 1261850-39-8

2-Bromo-3-iodobenzaldehyde

Cat. No. B2675353
M. Wt: 310.916
InChI Key: NCNQHBCYUHHAJV-UHFFFAOYSA-N
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Description

2-Bromo-3-iodobenzaldehyde is an organic compound with a molecular weight of 310.92 . It is a solid powder at ambient temperature .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-iodobenzaldehyde is C7H4BrIO . The average mass is 310.914 Da and the monoisotopic mass is 309.848999 Da .


Physical And Chemical Properties Analysis

2-Bromo-3-iodobenzaldehyde is a solid powder at ambient temperature . It has a molecular weight of 310.92 .

Scientific Research Applications

  • Infrared Spectroscopy

    • Field : Physical Chemistry
    • Application : 2-bromo-4-chlorobenzaldehyde, a compound similar to 2-Bromo-3-iodobenzaldehyde, has been used in research involving infrared (IR) spectroscopy . IR spectroscopy is a common spectroscopic technique for characterizing compound and solvent interactions .
    • Method : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated .
    • Results : The research found that the scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : 2-Iodobenzaldehyde, another compound similar to 2-Bromo-3-iodobenzaldehyde, has been used as a reactant in the synthesis of various heterocycles .
    • Method : 2-Iodobenzaldehyde may be used as a reactant in the synthesis of the following heterocycles: 2,3-diaryl-1-indenones; indolo[1,2-a]quinazolines; Baylis-Hillman (BH) adducts . It may also be used in preparing: 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one; 4-(3-iodophenyl)-2,2:6,2-terpyridine; fluoren-9-one; 2-formyl-3′-methoxybiphenyl .
    • Results : The specific results or outcomes of these syntheses are not provided in the source .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 3-Bromo-2-iodobenzaldehyde, a compound similar to 2-Bromo-3-iodobenzaldehyde, is often used in organic synthesis . It’s a versatile building block for the synthesis of various organic compounds .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed .
    • Results : The results or outcomes obtained can also vary widely, but the use of 3-Bromo-2-iodobenzaldehyde in organic synthesis can enable the creation of a wide range of complex organic molecules .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : 2-Iodobenzaldehyde, another compound similar to 2-Bromo-3-iodobenzaldehyde, has been used as a reactant in the synthesis of various heterocycles .
    • Method : 2-Iodobenzaldehyde may be used as a reactant in the synthesis of the following heterocycles: 2,3-diaryl-1-indenones; indolo[1,2-a]quinazolines; Baylis-Hillman (BH) adducts . It may also be used in preparing: 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one; 4-(3-iodophenyl)-2,2:6,2-terpyridine; fluoren-9-one; 2-formyl-3′-methoxybiphenyl .
    • Results : The specific results or outcomes of these syntheses are not provided in the source .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application : 3-Bromo-2-iodobenzaldehyde, a compound similar to 2-Bromo-3-iodobenzaldehyde, is often used in organic synthesis . It’s a versatile building block for the synthesis of various organic compounds .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed .
    • Results : The results or outcomes obtained can also vary widely, but the use of 3-Bromo-2-iodobenzaldehyde in organic synthesis can enable the creation of a wide range of complex organic molecules .
  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : 2-Iodobenzaldehyde, another compound similar to 2-Bromo-3-iodobenzaldehyde, has been used as a reactant in the synthesis of various heterocycles .
    • Method : 2-Iodobenzaldehyde may be used as a reactant in the synthesis of the following heterocycles: 2,3-diaryl-1-indenones; indolo[1,2-a]quinazolines; Baylis-Hillman (BH) adducts . It may also be used in preparing: 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one; 4-(3-iodophenyl)-2,2:6,2-terpyridine; fluoren-9-one; 2-formyl-3′-methoxybiphenyl .
    • Results : The specific results or outcomes of these syntheses are not provided in the source .

Safety And Hazards

2-Bromo-3-iodobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Bromo-3-iodobenzaldehyde are not mentioned in the literature, bromobenzaldehydes are key starting materials in the total synthesis of anticancer agents, such as (-)-taxol . They also have potential applications in the synthesis of a wide range of isoquinolines .

properties

IUPAC Name

2-bromo-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNQHBCYUHHAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodobenzaldehyde

CAS RN

1261850-39-8
Record name 2-Bromo-3-iodobenzaldehyde
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